ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex tricyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold. Key substituents include:
- A 2-methoxyethyl group at position 5.
- A 3-methylbenzoyl imino group at position 4.
- An ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-4-34-25(32)19-15-18-21(26-20-10-5-6-11-28(20)24(18)31)29(12-13-33-3)22(19)27-23(30)17-9-7-8-16(2)14-17/h5-11,14-15H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZACPJHFQCEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC(=C4)C)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the triazatricyclo framework through cyclization reactions. Subsequent steps involve the introduction of the ester and imine groups through esterification and imination reactions, respectively. Common reagents used in these reactions include ethyl chloroformate, methoxyethylamine, and 3-methylbenzoyl chloride. Reaction conditions often require controlled temperatures, typically ranging from 0°C to 100°C, and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 7-(2-methoxyethyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534578-49-9)
Key Differences :
Comparison :
- The longer 3-methoxypropyl chain increases lipophilicity (higher XLogP3) compared to the target compound’s shorter 2-methoxyethyl group.
- Increased rotatable bonds (8 vs.
Structural Analog 2: Ethyl 7-Benzyl-6-(2-Methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 724740-45-8)
Key Differences :
Comparison :
- The 2-methylbenzoyl group (ortho-substituted) may sterically hinder intramolecular interactions compared to the 3-methyl (meta) isomer in the target compound. Meta substitution often allows better electronic conjugation in aromatic systems.
General Trends in Physicochemical Properties
Implications of Substituent Variations
- Lipophilicity and Bioavailability : Analog 1’s higher XLogP3 (2.7) suggests better membrane permeability than the target compound (estimated XLogP3 ~2.5). However, excessive lipophilicity can reduce aqueous solubility.
- The target compound’s 2-methoxyethyl group balances size and electronic donation (methoxy oxygen).
- Regioselectivity : The 3-methylbenzoyl group (meta) in the target compound likely allows better electronic delocalization than Analog 2’s 2-methyl (ortho) isomer, which may distort the benzoyl ring .
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features a triazatricyclo structure with multiple functional groups that may contribute to its biological activity. The presence of an imino group and various substituents suggests potential interactions with biological targets.
Research indicates that compounds similar to this one often exhibit antineoplastic properties by inhibiting key enzymes involved in DNA repair and cellular metabolism. The triazatricyclo framework may enhance binding affinity to target proteins, facilitating its role as a therapeutic agent.
Enzyme Inhibition
The compound has been shown to inhibit several enzymes critical for cellular functions:
- Poly (ADP-ribose) polymerase (PARP) : Inhibition of PARP can lead to increased DNA damage in cancer cells, promoting apoptosis.
- Cyclooxygenase (COX) : Some derivatives have demonstrated anti-inflammatory effects through COX inhibition.
Data Table: Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | PARP | Induces apoptosis in cancer cells |
| Enzyme Inhibition | COX | Reduces inflammation |
| Cytotoxicity | Cancer Cells | Suppresses tumor growth |
| Antimicrobial Activity | Bacterial Strains | Inhibits bacterial proliferation |
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds. The results indicated that the ethyl derivative exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of DNA damage and subsequent apoptosis.
Study 2: Anti-inflammatory Effects
In a separate investigation, researchers evaluated the anti-inflammatory properties of the compound in a rodent model of arthritis. The findings demonstrated a marked reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in inflammatory diseases.
Study 3: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
